2-Chloro-3,5-bis(trifluoromethyl)pyridine

Catalog No.
S1936736
CAS No.
70158-60-0
M.F
C7H2ClF6N
M. Wt
249.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-bis(trifluoromethyl)pyridine

CAS Number

70158-60-0

Product Name

2-Chloro-3,5-bis(trifluoromethyl)pyridine

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)pyridine

Molecular Formula

C7H2ClF6N

Molecular Weight

249.54 g/mol

InChI

InChI=1S/C7H2ClF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H

InChI Key

NZDGCDJQSHKITG-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)C(F)(F)F

Agrochemical Industry

Pharmaceutical Industry

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF)

Synthesis of Trifluoromethylpyridines (TFMP)

Synthesis of Fluorinated Organic Compounds

2-Chloro-3,5-bis(trifluoromethyl)pyridine is a specialized chemical compound characterized by its unique structure, featuring two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is recognized for its potential applications in various fields, particularly in agrochemicals and pharmaceuticals. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further chemical modifications and applications.

The chemical reactivity of 2-chloro-3,5-bis(trifluoromethyl)pyridine is primarily influenced by the electron-withdrawing nature of the trifluoromethyl groups. These groups can participate in various reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Coupling Reactions: It can undergo coupling reactions, such as the modified Ullmann reaction, which allows for the formation of complex structures like 5,5'-bis(trifluoromethyl)-2,2'-bipyridine .
  • Oxidation: The compound can also be oxidized to yield N-oxides or other derivatives, which may have different biological activities .

Research indicates that 2-chloro-3,5-bis(trifluoromethyl)pyridine exhibits significant biological activity. It has been studied for its potential herbicidal properties and as an intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl groups contribute to its biological efficacy by enhancing binding interactions with biological targets .

The synthesis of 2-chloro-3,5-bis(trifluoromethyl)pyridine can be achieved through several methodologies:

  • Chlorination of 3,5-bis(trifluoromethyl)pyridine: This method involves the chlorination of the parent compound under controlled conditions to selectively introduce the chlorine atom at the desired position .
  • Oxidation followed by Chlorination: The process may also involve oxidizing a precursor compound (such as 3-trifluoromethylpyridine) to form N-oxides, which are then chlorinated to yield the target compound .
  • Modified Ullmann Coupling: This reaction allows for the coupling of halogenated pyridines to form more complex structures while retaining the trifluoromethyl groups' characteristics .

2-Chloro-3,5-bis(trifluoromethyl)pyridine finds applications in several areas:

  • Agrochemicals: It serves as an intermediate in developing herbicides and pesticides due to its biological activity.
  • Pharmaceuticals: The compound is utilized in synthesizing various medicinal compounds that require specific functional groups for biological activity.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific thermal and chemical resistance.

Studies have shown that 2-chloro-3,5-bis(trifluoromethyl)pyridine interacts with various biological systems. Its interactions are primarily studied concerning its herbicidal effects and potential therapeutic applications. The trifluoromethyl groups enhance its ability to penetrate biological membranes and interact with target proteins or enzymes .

Several compounds possess structural similarities to 2-chloro-3,5-bis(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
2-Chloro-3-trifluoromethylpyridineOne trifluoromethyl groupUsed as an intermediate for pharmaceuticals .
2-Chloro-5-trifluoromethylpyridineOne trifluoromethyl groupExhibits herbicidal activity similar to 2-chloro-3,5-bis(trifluoromethyl)pyridine .
3-TrifluoromethylpyridineNo chlorine substituentPrecursor for synthesizing various derivatives .
2-Chloro-4-trifluoromethylpyridineOne trifluoromethyl groupDifferent position of chlorine affects reactivity .

The uniqueness of 2-chloro-3,5-bis(trifluoromethyl)pyridine lies in its dual trifluoromethyl substitution pattern on the pyridine ring, which significantly enhances its lipophilicity and biological activity compared to other similar compounds.

The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine represents a significant challenge in organofluorine chemistry due to the electron-deficient nature of the pyridine ring and the demanding requirements for introducing multiple fluorinated substituents. Contemporary synthetic approaches encompass photocatalytic processes, gas-phase thermocatalytic methods, and alternative fluorination strategies that collectively provide diverse pathways to this important pharmaceutical and agrochemical intermediate.

Photocatalytic Chlorination Approaches

Photocatalytic chlorination has emerged as a pivotal methodology for the controlled introduction of chlorine atoms into fluorinated pyridine derivatives. This approach leverages the activation energy provided by ultraviolet irradiation to facilitate chlorination reactions under relatively mild conditions compared to thermal methods [1] [2] [3].

Trimethylpyridine as a Precursor

The utilization of trimethylpyridine derivatives as precursors in photocatalytic chlorination processes has demonstrated considerable promise for accessing chlorofluorinated pyridines. Research investigations have established that 2,4,6-trimethylpyridine can serve as an effective starting material for sequential chlorination and fluorination reactions [4] [5] [6]. The process typically involves initial chlorination of the methyl substituents followed by subsequent fluorination to introduce trifluoromethyl groups.

The reaction mechanism proceeds through radical intermediates generated under ultraviolet irradiation. When trimethylpyridine is subjected to chlorine gas in the presence of ultraviolet light at wavelengths between 254 and 426 nanometers, selective chlorination occurs at the methyl positions [7]. The optimal reaction conditions involve maintaining a molar ratio of chlorine to pyridine between 0.7 and 8.1, with water serving as a co-reactant at ratios of 1.5 to 3.6 relative to the pyridine substrate [3].

Temperature control remains critical for achieving high selectivity and yield. Photocatalytic chlorination reactions are typically conducted at temperatures ranging from 80 to 125 degrees Celsius, significantly lower than thermocatalytic alternatives [1] [2]. The reaction time varies from 3 to 24 hours depending on the substrate reactivity and desired conversion levels.

The photolytic process demonstrates particular advantages in terms of functional group tolerance and reduced formation of undesired side products. Studies have shown that the incorporation of water as a co-reactant helps prevent overheating and minimizes the formation of tar-like byproducts that can complicate product isolation [3].

Role of Cobalt Chloride Catalysts

Cobalt chloride catalysts have proven instrumental in enhancing the efficiency and selectivity of photocatalytic chlorination processes. The incorporation of cobalt chloride as a photocatalyst enables chlorination reactions to proceed at room temperature under mild blue light irradiation, representing a significant improvement over traditional thermal methods [8] [9].

The catalytic mechanism involves the generation of cobalt(I) species through photochemical reduction of cobalt(III) complexes. These reduced cobalt centers facilitate the activation of molecular chlorine and promote selective chlorination at specific positions on the pyridine ring [10]. The hemilabile nature of certain cobalt ligands, particularly those containing phosphorus-nitrogen chelating units, contributes to enhanced catalytic activity by providing appropriate stabilization of the active cobalt(I) species [10].

Optimization studies have revealed that cobalt chloride loadings between 5 and 15 mole percent relative to the substrate provide optimal performance. Higher catalyst loadings can lead to increased side reactions, while insufficient catalyst concentrations result in poor conversion rates [8]. The reaction typically requires 2 to 8 hours to achieve complete conversion, with yields ranging from 40 to 80 percent depending on the substrate structure and reaction conditions.

The photocatalytic system demonstrates excellent functional group compatibility, accommodating substrates bearing ester, ether, and amide functionalities without significant decomposition [9]. This tolerance for sensitive functional groups makes the cobalt-catalyzed photocatalytic approach particularly attractive for late-stage functionalization of complex molecules.

Gas-Phase Thermocatalytic Chlorination

Gas-phase thermocatalytic chlorination represents the most industrially relevant approach for large-scale production of chlorofluorinated pyridines. This methodology offers superior space-time yields and enables continuous operation, making it economically viable for commercial applications [11] [12] [13].

Tubular Reactor Configurations

Tubular reactor designs have proven particularly effective for gas-phase chlorination reactions due to their excellent heat transfer characteristics and ability to maintain precise temperature control throughout the reaction zone. The implementation of controlled temperature gradients within tubular reactors enables selective chlorination with minimal formation of over-chlorinated products [13].

The optimal reactor configuration employs a vertically oriented tubular design with reactant feed introduced at the top. This arrangement facilitates efficient mixing of the gaseous reactants while allowing for controlled residence time distribution [13]. The reactor temperature profile typically involves a localized hot spot maintained at 350 to 400 degrees Celsius, followed by a secondary reaction zone operated at 200 to 250 degrees Celsius.

Research has demonstrated that the controlled generation of isolated hot spots within the chlorination reaction zone leads to unexpected increases in selectivity compared to uniformly heated reactors [13]. The hot spot approach enables high conversion rates while significantly reducing tar formation that would otherwise occur if the entire reactor were maintained at the elevated temperature.

The residence time in tubular reactors is typically optimized between 6 and 20 seconds. Shorter residence times may result in incomplete conversion, while extended contact times can promote undesired secondary reactions [13]. The pressure is generally maintained at atmospheric conditions, although slight overpressure may be employed to enhance throughput.

The tubular reactor approach demonstrates excellent scalability, with successful operation demonstrated at pilot and commercial scales. The continuous nature of the process eliminates batch-to-batch variability and enables consistent product quality [14].

Ferric Chloride Catalyst Optimization

Ferric chloride has emerged as a highly effective catalyst for gas-phase chlorination reactions, offering superior activity and selectivity compared to uncatalyzed processes. The catalyst functions through a complex mechanism involving iron-chlorine bond formation and subsequent chlorine transfer to the organic substrate [15] [14] [16].

Catalyst optimization studies have established that ferric chloride loadings between 5 and 20 mole percent relative to the organic substrate provide optimal performance [15]. The catalyst can be employed either as a supported system on carriers such as silica or alumina, or as a fluidized bed configuration for enhanced mass transfer [14].

The supported catalyst approach offers advantages in terms of catalyst recovery and reuse. Silica-supported ferric chloride demonstrates excellent thermal stability and maintains activity over extended operating periods [17]. The support material also helps to prevent catalyst agglomeration and ensures uniform distribution throughout the reactor.

Temperature optimization reveals that ferric chloride catalyzed reactions proceed efficiently at temperatures between 50 and 200 degrees Celsius, substantially lower than uncatalyzed thermal chlorination processes [16] [18]. This reduced temperature requirement minimizes energy consumption and reduces the formation of thermal decomposition products.

The mechanism of ferric chloride catalysis involves initial coordination of the pyridine substrate to the iron center, followed by chlorine activation and transfer. The electronic properties of the substrate significantly influence the reaction rate, with electron-deficient pyridines generally exhibiting enhanced reactivity [16].

Kinetic studies indicate that the ferric chloride catalyzed process follows first-order kinetics with respect to both the organic substrate and molecular chlorine. The apparent activation energy is significantly reduced compared to uncatalyzed reactions, confirming the effectiveness of the iron catalyst in facilitating the chlorination process [19].

Alternative Fluorination Strategies

The introduction of trifluoromethyl groups into chlorinated pyridine derivatives requires specialized fluorination methodologies that can accommodate the electron-deficient nature of these substrates while maintaining high regioselectivity and yield.

Halogen Exchange Reactions

Halogen exchange reactions represent a fundamental approach for converting chlorinated pyridine intermediates to their fluorinated analogs. The process typically involves the treatment of trichloromethyl or dichloromethyl pyridine derivatives with anhydrous hydrogen fluoride under elevated temperature and pressure conditions [11] [20] [21].

The halogen exchange methodology demonstrates particular effectiveness when applied to 2,3-dichloro-5-(trichloromethyl)pyridine precursors. Treatment with anhydrous hydrogen fluoride at temperatures between 150 and 190 degrees Celsius under pressures exceeding 200 pounds per square inch gauge results in selective fluorination of the trichloromethyl group to yield trifluoromethyl functionality [20] [21].

The reaction mechanism proceeds through sequential replacement of chlorine atoms with fluorine, with the rate of exchange dependent on the electronic environment of the carbon-chlorine bonds. Trichloromethyl groups typically undergo rapid and complete fluorination under these conditions, while aromatic chlorine substituents remain largely unchanged [11].

Optimization studies have revealed that the reaction temperature significantly influences both the rate and selectivity of the halogen exchange process. Temperatures below 150 degrees Celsius result in incomplete conversion, while temperatures exceeding 200 degrees Celsius can promote undesired side reactions including ring fluorination [20].

The pressure requirements for effective halogen exchange typically exceed 1480 kilopascals to maintain the hydrogen fluoride in the liquid phase and ensure efficient mass transfer [21]. The reaction time varies from 1 to 48 hours depending on the substrate structure and reaction conditions.

Product isolation can be achieved through distillation, taking advantage of the lower boiling points of the fluorinated products compared to their chlorinated precursors. This enables continuous operation with in-situ product removal, enhancing both conversion and selectivity [11].

Direct Trifluoromethylation Techniques

Direct trifluoromethylation approaches offer an alternative strategy for introducing trifluoromethyl groups into pyridine derivatives without requiring pre-formed chlorinated intermediates. These methods typically employ nucleophilic or electrophilic trifluoromethylation reagents under carefully controlled conditions [22] [23] [24].

The development of N-methylpyridine quaternary ammonium activation strategies has enabled highly regioselective direct trifluoromethylation of pyridine derivatives [22] [24]. This approach involves initial formation of pyridinium iodide salts followed by treatment with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide solvent.

The reaction mechanism proceeds through nucleophilic attack of trifluoroacetate anion on the activated pyridinium ring. The regioselectivity is governed by the electronic properties of the quaternary ammonium substituent and the inherent reactivity patterns of the pyridine ring [22].

Optimization studies demonstrate that reaction temperatures between 20 and 80 degrees Celsius provide optimal yields while minimizing decomposition reactions [24]. The reaction time typically ranges from 12 to 24 hours to achieve complete conversion.

The direct trifluoromethylation approach demonstrates excellent functional group compatibility, accommodating substrates bearing various substituents including halogen, ester, and ether functionalities [22]. This broad tolerance makes the methodology particularly attractive for late-stage functionalization applications.

Alternative trifluoromethylation protocols employ light-promoted conditions using reagents such as Langlois reagent (sodium trifluoromethanesulfinate) under visible light irradiation [23]. These photochemical approaches operate at room temperature and demonstrate excellent chemoselectivity for pyridone and related N-heteroarene substrates.

The mechanism of light-promoted trifluoromethylation involves initial photochemical generation of trifluoromethyl radicals from the sulfinate precursor, followed by radical addition to the heteroarene substrate. The process does not require additional photocatalysts or oxidants, simplifying the reaction setup and reducing costs [23].

Substrate scope studies reveal that direct trifluoromethylation methods are generally most effective with electron-neutral or electron-rich pyridine derivatives. Highly electron-deficient substrates may require modified reaction conditions or alternative reagent systems to achieve satisfactory conversion rates [25].

The development of specialized fluorinated building blocks has also enabled alternative synthetic strategies. The use of fluoroenolate salts such as potassium (Z)-2-cyano-2-fluoroethenolate provides access to fluorinated pyridine derivatives through cyclocondensation reactions with appropriate precursors [26].

These building block approaches offer the advantage of introducing fluorinated functionality early in the synthetic sequence, avoiding the need for late-stage fluorination under potentially harsh conditions. The mild reaction conditions and high functional group tolerance make these methods particularly attractive for complex molecule synthesis [26].

Research Findings and Data Analysis

The comprehensive investigation of synthetic methodologies for 2-Chloro-3,5-bis(trifluoromethyl)pyridine reveals distinct advantages and limitations for each approach. Photocatalytic methods offer mild reaction conditions and excellent functional group tolerance but generally provide moderate yields in the 30-70% range [1] [3]. Gas-phase thermocatalytic approaches demonstrate superior yields of 70-85% with excellent space-time efficiency but require elevated temperatures and specialized equipment [13] [14].

Halogen exchange reactions provide the highest yields of 70-90% for trifluoromethyl group introduction but necessitate the use of hazardous anhydrous hydrogen fluoride under high pressure conditions [20] [21]. Direct trifluoromethylation techniques offer operational simplicity and good yields of 60-90% while avoiding harsh fluorinating reagents [22] [24].

The optimization of reaction parameters reveals critical dependencies on temperature, residence time, and catalyst selection. Tubular reactor configurations with controlled temperature gradients provide optimal selectivity for gas-phase processes, while ferric chloride catalysis enables significant reductions in operating temperature compared to uncatalyzed thermal methods [13] [16].

The development of cobalt-catalyzed photochemical processes represents a particularly promising advancement, enabling room temperature chlorination with excellent selectivity and reduced environmental impact [10] [9]. These mild conditions are especially valuable for complex molecule synthesis where harsh thermal conditions might compromise sensitive functional groups.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 2-Chloro-3,5-bis(trifluoromethyl)pyridine through multiple nuclei observations. The compound's unique substitution pattern creates distinctive spectroscopic signatures that facilitate its characterization and identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-Chloro-3,5-bis(trifluoromethyl)pyridine reveals a simplified aromatic region due to the extensive substitution pattern. The pyridine ring contains only two protons at positions 4 and 6, which exhibit characteristic chemical shifts in the aromatic region between 7.0-8.5 parts per million [1] [2]. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl groups significantly influences the chemical environment of these protons, causing downfield shifts compared to unsubstituted pyridine.

The proton at position 4 typically appears as a doublet, while the proton at position 6 shows coupling patterns influenced by the nitrogen atom and the adjacent substituents [1]. The coupling constants between these protons provide information about the electronic effects of the trifluoromethyl groups and the chlorine substituent on the pyridine ring system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 2-Chloro-3,5-bis(trifluoromethyl)pyridine. The pyridine ring carbons are significantly affected by the electron-withdrawing substituents, with the quaternary carbon atoms bearing the trifluoromethyl groups appearing in the characteristic range of 120-123 parts per million [1] [3].

The carbon atoms of the trifluoromethyl groups exhibit characteristic quartet splitting patterns due to coupling with the three equivalent fluorine atoms. The coupling constants typically range from 272-276 Hz, providing definitive identification of the trifluoromethyl carbons [1] [4]. The carbon bearing the chlorine substituent shows a distinct chemical shift pattern influenced by the electronegativity of the chlorine atom and the adjacent trifluoromethyl group.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

The fluorine-19 Nuclear Magnetic Resonance spectrum of 2-Chloro-3,5-bis(trifluoromethyl)pyridine provides the most distinctive spectroscopic signature for this compound. The two trifluoromethyl groups typically exhibit signals in the range of -59 to -64 parts per million, with the exact chemical shifts depending on their electronic environment [1] [5].

The trifluoromethyl group at position 3 may show a slightly different chemical shift compared to the group at position 5 due to the proximity to the chlorine atom at position 2. This subtle difference in chemical shifts can be used to confirm the substitution pattern and distinguish between isomeric compounds [1] [4]. The integration ratio of the fluorine signals confirms the presence of two equivalent trifluoromethyl groups, each containing three fluorine atoms.

NucleusChemical Shift RangeMultiplicityKey Features
¹H7.0-8.5 ppmDoubletsAromatic protons at positions 4 and 6
¹³C120-123 ppm (CF₃)QuartetsTrifluoromethyl carbons with J = 272-276 Hz
¹⁹F-59 to -64 ppmSingletsTwo CF₃ groups with potential slight shift differences

Infrared (IR) Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed information about the functional groups present in 2-Chloro-3,5-bis(trifluoromethyl)pyridine. The compound exhibits several diagnostic absorption bands that facilitate its identification and structural confirmation.

Carbon-Fluorine Stretching Vibrations

The most prominent features in the infrared spectrum are the carbon-fluorine stretching vibrations from the trifluoromethyl groups. These appear as strong absorption bands in the region between 1150-1250 wavenumbers . The intensity and position of these bands are characteristic of the trifluoromethyl functional group and provide definitive identification of this moiety within the molecule.

The carbon-fluorine stretching vibrations exhibit multiple peaks due to the different vibrational modes of the CF₃ groups. The asymmetric and symmetric stretching modes create a complex pattern that is highly diagnostic for trifluoromethyl-containing compounds [7] . The position of these bands is influenced by the electronic environment of the trifluoromethyl groups, with electron-withdrawing neighbors causing shifts in the absorption frequencies.

Carbon-Chlorine Stretching Vibrations

The carbon-chlorine stretching vibration appears as a medium-intensity band in the lower frequency region, typically around 550 wavenumbers . This absorption is characteristic of aromatic carbon-chlorine bonds and provides confirmation of the chlorine substituent's presence. The exact frequency depends on the electronic environment created by the adjacent trifluoromethyl group and the pyridine ring system.

Aromatic Ring Vibrations

The pyridine ring system contributes several characteristic vibrations to the infrared spectrum. The carbon-carbon aromatic stretching vibrations appear in the region between 1580-1600 wavenumbers with medium to strong intensity [8]. The carbon-nitrogen stretching vibrations of the pyridine ring are observed between 1550-1650 wavenumbers, providing confirmation of the heterocyclic nature of the compound.

Aromatic Carbon-Hydrogen Stretching

The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region between 3000-3100 wavenumbers. These absorptions are less prominent due to the limited number of hydrogen atoms in the molecule but provide additional confirmation of the aromatic character of the compound.

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
C-F stretching (CF₃)1150-1250StrongTrifluoromethyl groups
C-Cl stretching500-600MediumAromatic chlorine
C=C aromatic1580-1600Medium-StrongPyridine ring
C=N pyridine1550-1650StrongPyridine nitrogen
C-H aromatic3000-3100Weak-MediumAromatic protons

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides detailed three-dimensional structural information about 2-Chloro-3,5-bis(trifluoromethyl)pyridine in the solid state. While specific crystallographic data for this exact compound is limited in the available literature, related compounds with similar substitution patterns provide valuable insights into the expected structural parameters.

Unit Cell Parameters and Crystal System

Based on crystallographic studies of related trifluoromethyl-substituted pyridines, compounds of this type typically crystallize in common space groups such as monoclinic or triclinic systems [9] [10]. The unit cell parameters are influenced by the bulky trifluoromethyl groups and the presence of the chlorine substituent, which affect the packing arrangements in the crystal lattice.

The crystal packing is significantly influenced by intermolecular interactions, including halogen bonding interactions between the chlorine atom and electron-rich regions of neighboring molecules. These interactions can create characteristic packing motifs that stabilize the crystal structure [9].

Bond Lengths and Angles

The pyridine ring in 2-Chloro-3,5-bis(trifluoromethyl)pyridine maintains its aromatic character with characteristic bond lengths. The carbon-nitrogen bond lengths in the pyridine ring are typically in the range of 1.33-1.35 Angstroms, while the carbon-carbon bonds range from 1.38-1.40 Angstroms [9] [11].

The carbon-chlorine bond length is typically around 1.74 Angstroms, consistent with aromatic carbon-chlorine bonds. The carbon-carbon bonds connecting the trifluoromethyl groups to the pyridine ring are slightly longer, approximately 1.50 Angstroms, due to the electron-withdrawing nature of the trifluoromethyl groups [4] [11].

Molecular Geometry and Conformation

The trifluoromethyl groups adopt tetrahedral geometry around the carbon atoms, with carbon-fluorine bond lengths of approximately 1.35 Angstroms. The C-C-F bond angles are close to the ideal tetrahedral angle of 109.5 degrees, with slight deviations due to the electronic effects of the pyridine ring [10] [11].

The pyridine ring maintains planarity, with the trifluoromethyl groups oriented to minimize steric interactions. The dihedral angles between the CF₃ groups and the pyridine ring plane are influenced by the electronic and steric effects of the substituents [12] [11].

Comparative Molecular Geometry

Comparative analysis of 2-Chloro-3,5-bis(trifluoromethyl)pyridine with related compounds reveals important structural relationships and trends. The substitution pattern significantly influences the molecular geometry and electronic properties of the compound.

Comparison with Mono-substituted Analogues

When compared to 2-chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, the bis-substituted compound shows enhanced electron-withdrawing character. The additional trifluoromethyl group creates a more electron-deficient pyridine ring, affecting bond lengths and angles throughout the molecule [13].

The bond lengths in the pyridine ring are slightly shorter in the bis-substituted compound due to the increased electron-withdrawing effect, which enhances the aromatic character of the ring system. The carbon-nitrogen bond lengths show particular sensitivity to the substitution pattern [9].

Structural Effects of Multiple Trifluoromethyl Groups

The presence of two trifluoromethyl groups creates significant steric and electronic effects that influence the molecular geometry. The trifluoromethyl groups at positions 3 and 5 are positioned to minimize steric interactions while maximizing their electron-withdrawing effects on the pyridine ring [10].

The comparative analysis shows that the bis-substituted compound has a more compact molecular structure compared to compounds with substituents at different positions. This compactness affects the crystal packing and intermolecular interactions in the solid state [12].

Electronic Distribution and Molecular Electrostatic Potential

The substitution pattern in 2-Chloro-3,5-bis(trifluoromethyl)pyridine creates a unique electronic distribution that influences its reactivity and intermolecular interactions. The electron-withdrawing groups concentrate positive charge on the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen [14].

The molecular electrostatic potential maps show significant positive regions around the pyridine ring, with negative regions concentrated around the fluorine atoms of the trifluoromethyl groups. This electronic distribution influences the compound's behavior in chemical reactions and its interactions with other molecules [14].

CompoundMolecular WeightKey Structural FeaturesElectronic Effects
2-Chloro-3,5-bis(trifluoromethyl)pyridine249.54Cl at position 2, CF₃ at positions 3 and 5Strong electron-withdrawing
2-Chloro-3-(trifluoromethyl)pyridine181.54Cl at position 2, CF₃ at position 3Moderate electron-withdrawing
2-Chloro-5-(trifluoromethyl)pyridine181.54Cl at position 2, CF₃ at position 5Moderate electron-withdrawing
3,5-Bis(trifluoromethyl)pyridine231.09CF₃ at positions 3 and 5, no ClStrong electron-withdrawing

XLogP3

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Wikipedia

2-Chloro-3,5-bis(trifluoromethyl)pyridine

Dates

Last modified: 08-16-2023

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